Pradigastat sodium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
Pradigastat Sodium is a potent and selective inhibitor of diacylglycerol acyltransferase 1 (DGAT-1). DGAT-1 is an enzyme that catalyzes the final step in the synthesis of triglycerides from diacylglycerol and acyl-coenzyme A. This compound is primarily used in the treatment of familial chylomicronemia syndrome (FCS), a rare lipid disorder characterized by severe hypertriglyceridemia .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Pradigastat Sodium involves multiple steps, starting from the preparation of the core structure, followed by the introduction of functional groups. The key steps include:
- Formation of the core structure through a series of condensation and cyclization reactions.
- Introduction of functional groups such as fluorine and nitrogen-containing moieties.
- Final purification and crystallization to obtain the pure compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
- Large-scale synthesis of the core structure using high-efficiency reactors.
- Optimization of reaction conditions to maximize yield and purity.
- Use of advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the final product meets pharmaceutical standards .
化学反応の分析
Types of Reactions: Pradigastat Sodium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: this compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed under controlled conditions.
Major Products Formed: The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can be used for further research and development .
科学的研究の応用
Pradigastat Sodium has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the inhibition of DGAT-1 and its effects on triglyceride synthesis.
Biology: Investigated for its role in lipid metabolism and its potential therapeutic effects on lipid disorders.
Medicine: Primarily used in the treatment of familial chylomicronemia syndrome and is being explored for its potential in treating other lipid-related disorders.
Industry: Utilized in the development of new lipid-lowering drugs and as a reference compound in pharmaceutical research .
作用機序
プラジガスタットナトリウムは、ジアシルグリセロールアシル転移酵素1(DGAT-1)の活性を阻害することによって効果を発揮します。この酵素は、トリグリセリド合成の最終段階を担当しています。DGAT-1を阻害することによって、プラジガスタットナトリウムはトリグリセリドの形成を減少させ、血中のトリグリセリドレベルを低下させます。 この化合物は、トリグリセリド合成が起こる肝臓と脂肪組織を主に標的としています .
類似の化合物:
アバシミベ: 脂質障害の治療に使用される別のDGAT-1阻害剤。
ロミタピド: ミクロソームトリグリセリド転移タンパク質(MTP)を阻害し、ホモ接合体家族性高コレステロール血症の治療に使用されます。
ミポメルセン: アポリポタンパク質B-100を標的とするアンチセンスオリゴヌクレオチドであり、ホモ接合体家族性高コレステロール血症の治療に使用されます
プラジガスタットナトリウムの独自性: プラジガスタットナトリウムは、DGAT-1阻害剤としての高い選択性と効力により、ユニークです。 家族性カイロミクロン血症症候群の患者におけるトリグリセリドレベルの低下に顕著な有効性を示しており、脂質障害に対する有望な治療薬となっています .
類似化合物との比較
Avasimibe: Another DGAT-1 inhibitor used in the treatment of lipid disorders.
Lomitapide: Inhibits microsomal triglyceride transfer protein (MTP) and is used to treat homozygous familial hypercholesterolemia.
Mipomersen: An antisense oligonucleotide that targets apolipoprotein B-100, used to treat homozygous familial hypercholesterolemia
Uniqueness of Pradigastat Sodium: this compound is unique due to its high selectivity and potency as a DGAT-1 inhibitor. It has shown significant efficacy in reducing triglyceride levels in patients with familial chylomicronemia syndrome, making it a promising therapeutic agent for lipid disorders .
特性
CAS番号 |
956136-98-4 |
---|---|
分子式 |
C25H23F3N3NaO2 |
分子量 |
477.5 g/mol |
IUPAC名 |
sodium;2-[4-[4-[5-[[6-(trifluoromethyl)pyridin-3-yl]amino]pyridin-2-yl]phenyl]cyclohexyl]acetate |
InChI |
InChI=1S/C25H24F3N3O2.Na/c26-25(27,28)23-12-10-21(15-30-23)31-20-9-11-22(29-14-20)19-7-5-18(6-8-19)17-3-1-16(2-4-17)13-24(32)33;/h5-12,14-17,31H,1-4,13H2,(H,32,33);/q;+1/p-1 |
InChIキー |
MUZRGKSNUTWRAF-UHFFFAOYSA-M |
SMILES |
C1CC(CCC1CC(=O)[O-])C2=CC=C(C=C2)C3=NC=C(C=C3)NC4=CN=C(C=C4)C(F)(F)F.[Na+] |
正規SMILES |
C1CC(CCC1CC(=O)[O-])C2=CC=C(C=C2)C3=NC=C(C=C3)NC4=CN=C(C=C4)C(F)(F)F.[Na+] |
外観 |
Solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>3 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
Pradigastat sodium; LCQ 908ABA; LCQ-908ABA; LCQ908ABA; LCQ 908; LCQ-908; LCQ908; |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。